14-Nonacosyne
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Overview
Description
14-Nonacosyne is a long-chain alkyne with the molecular formula C29H56
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Nonacosyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds to form new alkynes. Catalysts such as molybdenum or tungsten are often used.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be used to synthesize this compound.
Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions to form alkynes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 14-Nonacosyne undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Hydrogenation of this compound can produce alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) are commonly used oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Haloalkynes.
Scientific Research Applications
14-Nonacosyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-Nonacosyne involves its interaction with various molecular targets and pathways. The triple bond in the alkyne group is highly reactive, allowing it to participate in a variety of chemical reactions. This reactivity is harnessed in synthetic chemistry to create complex molecules. In biological systems, its derivatives may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Nonacosane: A saturated hydrocarbon with the formula C29H60.
Nonacosene: An unsaturated hydrocarbon with one double bond.
Other Long-Chain Alkynes: Compounds with similar structures but different chain lengths or positions of the triple bond.
Uniqueness: 14-Nonacosyne is unique due to its specific chain length and the position of the triple bond, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
68516-35-8 |
---|---|
Molecular Formula |
C29H56 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
nonacos-14-yne |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
InChI Key |
JYLPUGDQADDKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC#CCCCCCCCCCCCCC |
Origin of Product |
United States |
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